molecular formula C11H7ClO B11904519 4-Chloronaphthalene-2-carboxaldehyde CAS No. 107585-81-9

4-Chloronaphthalene-2-carboxaldehyde

Cat. No.: B11904519
CAS No.: 107585-81-9
M. Wt: 190.62 g/mol
InChI Key: WOMGPVQGKCPWSQ-UHFFFAOYSA-N
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Description

4-Chloronaphthalene-2-carboxaldehyde is an organic compound with the molecular formula C11H7ClO. It is a derivative of naphthalene, where a chlorine atom is substituted at the 4th position and an aldehyde group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloronaphthalene-2-carboxaldehyde typically involves the chlorination of naphthalene followed by formylation. One common method is the Vilsmeier-Haack reaction, where naphthalene is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4-Chloronaphthalene-2-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloronaphthalene-2-carboxaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.

    Medicine: Derivatives of this compound have potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Chloronaphthalene-2-carboxaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atom can also influence the compound’s reactivity and binding affinity through electronic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloronaphthalene-2-carboxaldehyde is unique due to the combination of the chlorine atom and the aldehyde group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various synthetic and research applications .

Properties

CAS No.

107585-81-9

Molecular Formula

C11H7ClO

Molecular Weight

190.62 g/mol

IUPAC Name

4-chloronaphthalene-2-carbaldehyde

InChI

InChI=1S/C11H7ClO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-7H

InChI Key

WOMGPVQGKCPWSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Cl)C=O

Origin of Product

United States

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